molecular formula C19H17BrClNO5 B11481485 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole

5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B11481485
M. Wt: 454.7 g/mol
InChI Key: KZJHTOUKGCIFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a unique combination of bromine, chlorine, and methoxy groups attached to a benzodioxole and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and methoxylating agents. The reaction conditions often involve the use of solvents like dichloromethane or methanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its properties may be explored for creating advanced materials with unique electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.

    Benzodioxole Compounds: Other benzodioxole-containing compounds, such as piperonyl butoxide, have similar structural motifs and applications.

Uniqueness

What sets 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H17BrClNO5

Molecular Weight

454.7 g/mol

IUPAC Name

5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C19H17BrClNO5/c1-23-16-13(15(20)17-19(18(16)24-2)26-9-25-17)7-12-8-14(22-27-12)10-3-5-11(21)6-4-10/h3-6,12H,7-9H2,1-2H3

InChI Key

KZJHTOUKGCIFAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.